

Solubility Profile of Ferric Bromide (FeBr₃): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iron(III)bromide*

Cat. No.: B8816755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferric bromide (FeBr₃) in water and various organic solvents. The information contained herein is intended to support research, development, and drug discovery activities where FeBr₃ is utilized as a catalyst or reagent.

Core Data Presentation: Solubility of FeBr₃

The solubility of a compound is a critical physicochemical property that dictates its utility in various applications. Ferric bromide exhibits high solubility in aqueous solutions and is also soluble in a range of organic solvents. The following table summarizes the available quantitative and qualitative solubility data for FeBr₃.

Solvent	Formula	Solubility	Temperature (°C)
Water	H ₂ O	455 g / 100 g	25
		54 g / 100 g	20
Ethanol	C ₂ H ₅ OH	Soluble	Not specified
Methanol	CH ₃ OH	Soluble[1]	Not specified
Diethyl Ether	(C ₂ H ₅) ₂ O	Soluble[2]	Not specified
Acetone	CH ₃ COCH ₃	Soluble	Not specified
Acetonitrile	CH ₃ CN	Soluble[1]	Not specified
Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	Soluble[1]	Not specified
Benzene	C ₆ H ₆	Soluble[1]	Not specified
Toluene	C ₆ H ₅ CH ₃	Soluble[1]	Not specified

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful design of chemical processes and formulations. The following are detailed methodologies for key experiments to quantify the solubility of a compound like ferric bromide.

Gravimetric Method for Solubility Determination in Water

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

- Ferric bromide (FeBr₃)

- Distilled or deionized water
- Thermostatically controlled water bath or incubator
- Erlenmeyer flasks with stoppers
- Analytical balance
- Volumetric flasks and pipettes
- Drying oven
- Desiccator
- Filtration apparatus (e.g., syringe filters)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of ferric bromide to a known volume of water in an Erlenmeyer flask.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
- Sample Collection and Filtration:
 - Allow the solution to stand undisturbed in the water bath for several hours to allow the excess solid to settle.
 - Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

- Filter the collected sample through a syringe filter (with a pore size appropriate to remove undissolved particles) into a pre-weighed, clean, and dry evaporating dish.
- Evaporation and Weighing:
 - Weigh the evaporating dish with the collected filtrate to determine the mass of the solution.
 - Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of FeBr_3 (decomposes above 200 °C).
 - Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature.
 - Weigh the evaporating dish containing the dry ferric bromide residue.
 - Repeat the drying and weighing process until a constant mass is achieved.

Calculation:

- Mass of solute: (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)
- Mass of solvent: (Mass of evaporating dish + solution) - (Mass of evaporating dish + residue)
- Solubility (g/100 g solvent): (Mass of solute / Mass of solvent) x 100

Spectroscopic Method for Solubility Determination in Organic Solvents

For colored compounds like ferric bromide, UV-Visible spectrophotometry can be an effective method for determining solubility, especially in organic solvents where gravimetric analysis might be complicated by the solvent's boiling point or reactivity.

Principle: A saturated solution is prepared, and its absorbance is measured. The concentration is then determined from a previously established calibration curve (Beer-Lambert Law).

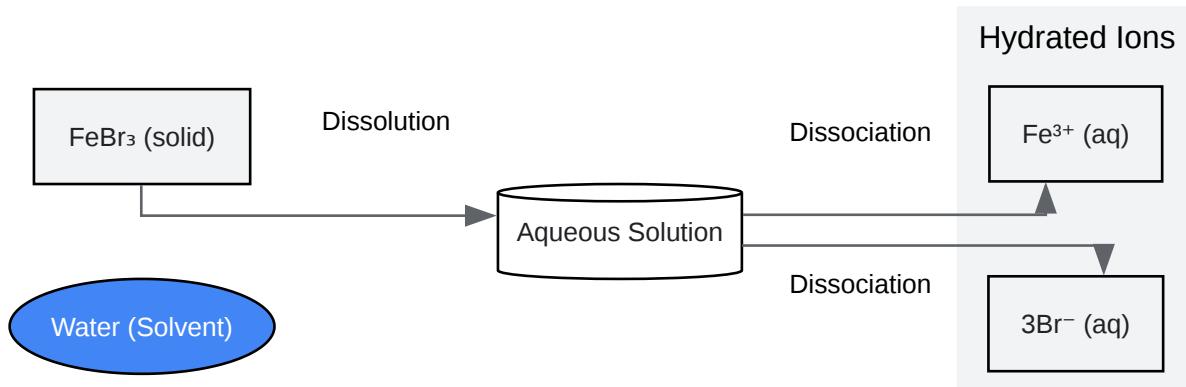
Apparatus and Materials:

- Ferric bromide (FeBr_3)

- Organic solvent of interest
- UV-Visible spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Analytical balance
- Thermostatically controlled shaker
- Filtration apparatus

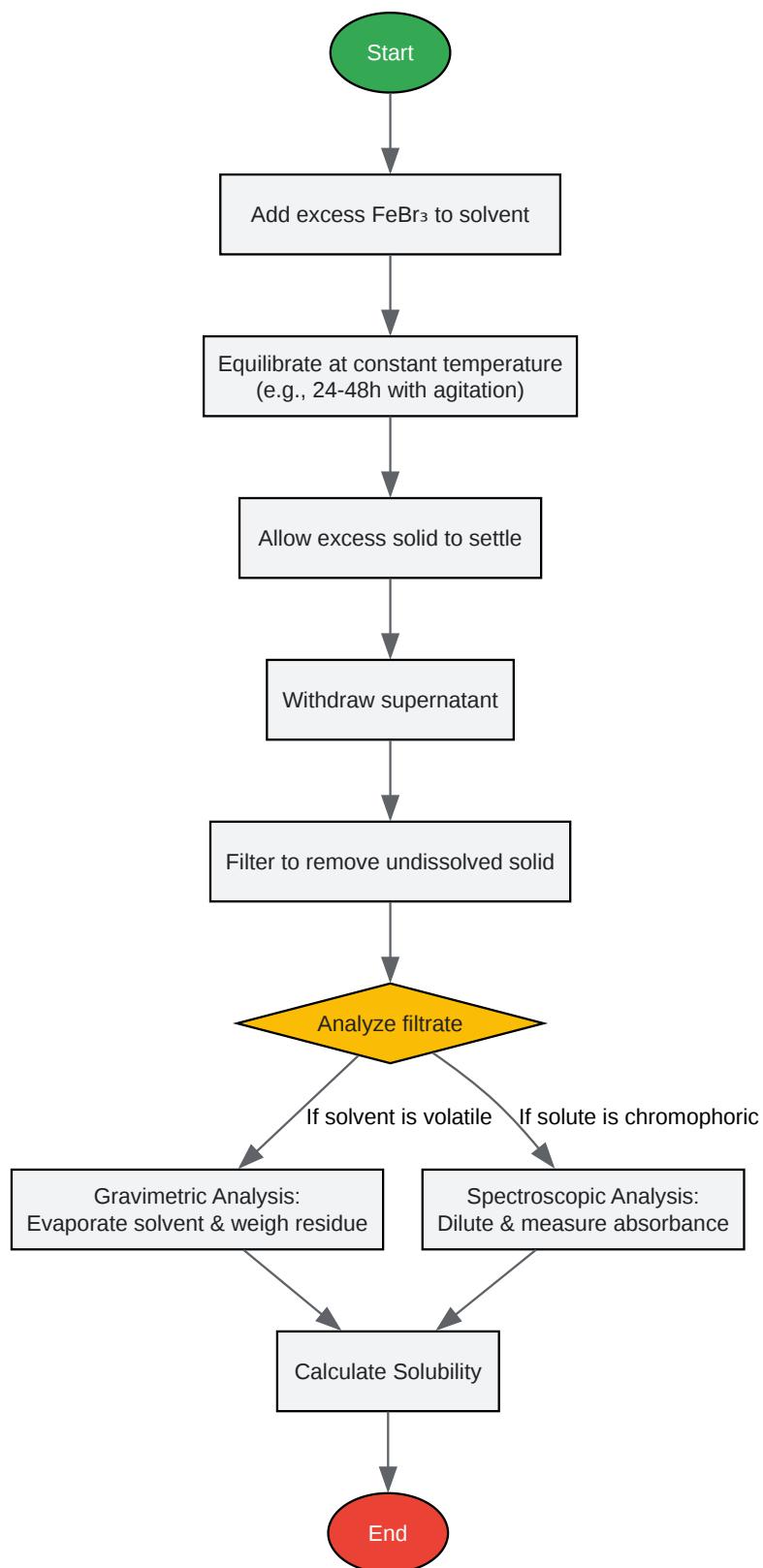
Procedure:

- Preparation of a Calibration Curve:
 - Prepare a series of standard solutions of ferric bromide of known concentrations in the chosen organic solvent.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for FeBr_3 in that solvent.
 - Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.
- Preparation of Saturated Solution:
 - Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of FeBr_3 in the organic solvent at a specific temperature.
- Sample Collection, Filtration, and Dilution:
 - Withdraw a sample of the supernatant and filter it as described in the gravimetric method.
 - Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.


- Absorbance Measurement and Concentration Determination:
 - Measure the absorbance of the diluted solution at λ_{max} .
 - Use the calibration curve to determine the concentration of the diluted solution.
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Calculation:

- Concentration of saturated solution (mol/L or g/L): Concentration of diluted solution x Dilution factor


Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the solubility of ferric bromide.

[Click to download full resolution via product page](#)

Caption: Dissolution and dissociation of FeBr_3 in water.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. iron(III) bromide [chemister.ru]
- To cite this document: BenchChem. [Solubility Profile of Ferric Bromide (FeBr₃): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8816755#solubility-of-febr3-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com